molecular formula C24H33FN7O7P B10831414 Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Cat. No.: B10831414
M. Wt: 581.5 g/mol
InChI Key: OISLSHLAXHALQZ-QQIBIQKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate is a useful research compound. Its molecular formula is C24H33FN7O7P and its molecular weight is 581.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33FN7O7P/c1-13(2)37-21(34)14(3)31-40(35,39-15-9-7-6-8-10-15)36-11-16-18(33)24(4,25)22(38-16)32-12-28-17-19(27-5)29-23(26)30-20(17)32/h6-10,12-14,16,18,22,33H,11H2,1-5H3,(H,31,35)(H3,26,27,29,30)/t14-,16+,18+,22?,24+,40?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISLSHLAXHALQZ-QQIBIQKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@](C(O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33FN7O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, often referred to as a nucleoside phosphoramidate, has garnered attention for its potential biological activity, particularly in the context of antiviral therapies. This compound is characterized by a complex structure that includes purine and oxolane moieties, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its role as an inhibitor of RNA-dependent RNA polymerases (RdRps), which are essential for the replication of various viruses. By mimicking natural substrates, it can effectively interfere with viral replication processes. The compound's structure allows it to engage with the active sites of RdRps, thereby inhibiting their function and preventing viral proliferation .

Pharmacological Targets

Research indicates that this compound targets multiple pathways:

  • Purinergic Signaling : It interacts with purinergic receptors, which play a significant role in cellular signaling related to inflammation and immune responses. The modulation of these receptors can lead to altered immune responses, making it a candidate for treating inflammatory diseases .
  • Inhibition of Viral Replication : The compound has shown efficacy against several RNA viruses by disrupting their replication machinery. This feature is particularly relevant in the context of emerging viral infections where traditional antiviral agents may be less effective .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Antiviral Efficacy : In vitro studies demonstrated that the compound significantly reduced viral loads in cell cultures infected with various RNA viruses. The mechanism was linked to its ability to inhibit RdRp activity effectively .
  • Inflammatory Response Modulation : In models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of RNA-dependent polymerases
Inflammation ModulationReduction in pro-inflammatory cytokines
Immune Response AlterationModulation of purinergic signaling

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